molecular formula C10H14BrNO2 B15305367 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

Cat. No.: B15305367
M. Wt: 260.13 g/mol
InChI Key: PQLMCSMRIPNGJI-UHFFFAOYSA-N
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Description

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol is an organic compound that features a brominated aromatic ring and an amino alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 5-bromo-2-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield the desired amino alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the biological activity of brominated aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino alcohol group can form hydrogen bonds with biological molecules, while the brominated aromatic ring can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-bromo-2-methoxypyridine
  • 2-Amino-5-bromo-3-methylpyridine
  • 2-Amino-3-bromo-5-methylbenzoic acid

Uniqueness

The presence of both an amino alcohol group and a brominated aromatic ring allows for versatile chemical transformations and interactions in various research fields .

Biological Activity

3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol, also known as 3-{[(5-bromo-2-methoxyphenyl)methyl]amino}propan-1-ol, is an organic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound's molecular formula is C11_{11}H14_{14}BrN1_{1}O2_{2}, with a molecular weight of approximately 274.15 g/mol. Its structure features a brominated aromatic ring and an amino alcohol functional group, which contribute to its reactivity and biological interactions.

Property Details
Molecular FormulaC11_{11}H14_{14}BrN1_{1}O2_{2}
Molecular Weight274.15 g/mol
Key Functional GroupsAmino group, Alcohol group

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies demonstrated its ability to inhibit the growth of various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression in these cancer cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by interacting with specific enzymes and receptors involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

In addition to its anticancer and anti-inflammatory effects, the compound demonstrates significant antioxidant activity. Studies employing the DPPH radical scavenging method have shown that it possesses a higher antioxidant capacity compared to ascorbic acid, indicating its potential role as a protective agent against oxidative stress .

The biological activities of this compound are largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on U-87 and MDA-MB-231 cells. The results indicated that treatment with this compound led to significant cell death in U-87 cells, with IC50_{50} values suggesting potent activity against this glioblastoma cell line .

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of the compound, revealing that it effectively reduced pro-inflammatory cytokine levels in cultured macrophages. This study highlights the compound's promise as a therapeutic agent for conditions characterized by chronic inflammation.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

3-amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO2/c1-14-10-3-2-7(11)6-8(10)9(12)4-5-13/h2-3,6,9,13H,4-5,12H2,1H3

InChI Key

PQLMCSMRIPNGJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(CCO)N

Origin of Product

United States

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